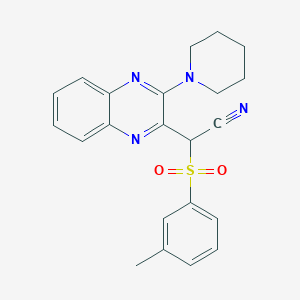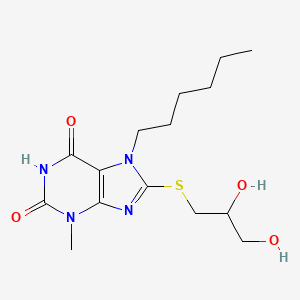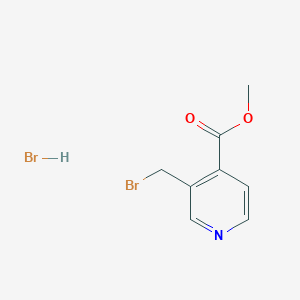![molecular formula C17H14N2O2S B2604528 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide CAS No. 392238-44-7](/img/structure/B2604528.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
DNA Minor Groove Binding
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide and its analogs, including Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic makes them useful in various biological applications, such as fluorescent DNA staining, analysis of nuclear DNA content values, and investigation of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has highlighted their potential as alternative antioxidant and anti-inflammatory agents. The study of these compounds reveals the capacity for distinct anti-inflammatory activity and potential antioxidant activity against reactive species, underscoring the versatility of the benzothiazole scaffold for developing therapeutic agents (Raut et al., 2020).
Medicinal Chemistry Importance
Benzothiazole derivatives are significant in medicinal chemistry, exhibiting a wide range of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of benzothiazole and its derivatives, particularly when modified at specific positions, leads to enhanced activities, making it an important moiety in the development of new therapeutic agents (Bhat & Belagali, 2020).
Pharmacological Activities of Benzothiazole
The benzothiazole nucleus serves as the principle moiety in various biologically active compounds. Over recent years, there has been a focus on exploring the biological and therapeutic activities of benzothiazole-containing compounds, including antimicrobial, analgesic, anti-inflammatory, and antioxidant properties. This exploration has been driven by the structural versatility of benzothiazole, which allows for significant biological applications (Sumit, Kumar, & Mishra, 2020).
Drug Development Trends
A review of benzothiazole-related patents filed between 2015 and 2020 highlights the wide range of pharmacological activities of benzothiazole derivatives and their growing interest in drug development. These patents cover therapeutic applications for various diseases, including cancer, inflammation, and metabolic diseases, demonstrating benzothiazole's significant pharmacological importance and its role as a building block in drug development (Law & Yeong, 2022).
Future Directions
The future directions for the study of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide and similar compounds could involve further investigation into their biological activities and potential applications in medicine . Further development of these RIPK3-targeting small molecules as promising lead structures is suggested .
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . Therefore, it can be inferred that the primary target of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide could be related to the cellular components of M. tuberculosis.
Mode of Action
Pharmacokinetics
The compound’s synthesis was achieved under relatively milder reaction conditions using dimethyl formamide as solvent , which might influence its pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-14-8-7-11(18-16(21)10-5-6-10)9-12(14)17-19-13-3-1-2-4-15(13)22-17/h1-4,7-10,20H,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLDHQDRBVLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopropyl-1-phenyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2604450.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2604454.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2604456.png)
![2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2604457.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2604459.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2604460.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2604465.png)

